Cas no 2680784-13-6 (tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate)

Technical Introduction: tert-Butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate is a high-purity synthetic intermediate primarily utilized in pharmaceutical and organic chemistry research. Its key structural features—a quinoline core with a cyano group at the 3-position and an iodine substituent at the 7-position—make it a versatile building block for further functionalization, particularly in cross-coupling reactions. The tert-butyl carbamate (Boc) protecting group enhances stability during synthesis while allowing selective deprotection under mild conditions. This compound is particularly valuable in the development of bioactive molecules, offering precise reactivity for constructing complex heterocyclic frameworks. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a reliable choice for advanced medicinal chemistry applications.
tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate structure
2680784-13-6 structure
Product name:tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate
CAS No:2680784-13-6
MF:C15H14IN3O2
Molecular Weight:395.195035457611
CID:5624326
PubChem ID:165935394

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate 化学的及び物理的性質

名前と識別子

    • 2680784-13-6
    • EN300-28302951
    • tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate
    • インチ: 1S/C15H14IN3O2/c1-15(2,3)21-14(20)19-13-9(7-17)8-18-12-6-10(16)4-5-11(12)13/h4-6,8H,1-3H3,(H,18,19,20)
    • InChIKey: SYQACOLHGFVISV-UHFFFAOYSA-N
    • SMILES: IC1C=CC2C(C=1)=NC=C(C#N)C=2NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 395.01307g/mol
  • 同位素质量: 395.01307g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 440
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 75Ų

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28302951-1.0g
tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate
2680784-13-6 95.0%
1.0g
$928.0 2025-03-19
Enamine
EN300-28302951-0.1g
tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate
2680784-13-6 95.0%
0.1g
$817.0 2025-03-19
Enamine
EN300-28302951-10.0g
tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate
2680784-13-6 95.0%
10.0g
$3992.0 2025-03-19
Enamine
EN300-28302951-2.5g
tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate
2680784-13-6 95.0%
2.5g
$1819.0 2025-03-19
Enamine
EN300-28302951-5g
tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate
2680784-13-6
5g
$2692.0 2023-09-07
Enamine
EN300-28302951-1g
tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate
2680784-13-6
1g
$928.0 2023-09-07
Enamine
EN300-28302951-10g
tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate
2680784-13-6
10g
$3992.0 2023-09-07
Enamine
EN300-28302951-0.25g
tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate
2680784-13-6 95.0%
0.25g
$855.0 2025-03-19
Enamine
EN300-28302951-0.05g
tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate
2680784-13-6 95.0%
0.05g
$780.0 2025-03-19
Enamine
EN300-28302951-0.5g
tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate
2680784-13-6 95.0%
0.5g
$891.0 2025-03-19

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate 関連文献

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamateに関する追加情報

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate: A Comprehensive Overview

tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate is a complex organic compound with the CAS number 2680784-13-6. This compound belongs to the class of carbamates, which are widely used in various chemical and pharmaceutical applications. The structure of this compound is characterized by a quinoline ring system, which is a bicyclic aromatic heterocycle containing nitrogen. The quinoline moiety is further substituted with a cyano group at the 3-position and an iodine atom at the 7-position, making it a unique derivative with potential applications in drug discovery and materials science.

The synthesis of tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate involves multi-step organic reactions, including nucleophilic substitutions, coupling reactions, and oxidation processes. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules with high purity and yield. Researchers have explored various strategies to optimize the synthesis of this compound, focusing on improving reaction conditions and minimizing side reactions. These efforts have been driven by the increasing demand for structurally diverse compounds in drug discovery programs targeting various therapeutic areas.

The physical and chemical properties of tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate have been extensively studied to understand its behavior under different conditions. The compound exhibits a high degree of stability under ambient conditions, making it suitable for long-term storage and transportation. Its solubility in common organic solvents such as dichloromethane and dimethylformamide has been characterized, which is crucial for its application in solution-based chemical reactions. Additionally, the compound's UV-vis absorption properties have been investigated, revealing its potential as a photosensitive material in optoelectronic devices.

In terms of biological activity, tert-butyl N-(3-cyano-7-iodoquinolin-4-yl)carbamate has shown promising results in preliminary assays targeting various disease-related pathways. For instance, studies have demonstrated its ability to inhibit key enzymes involved in cancer progression, such as kinase enzymes and histone deacetylases (HDACs). These findings suggest that the compound could serve as a lead molecule for the development of novel anti-cancer therapies. Furthermore, its iodine substitution at the 7-position introduces a radiolabeling capability, which could be exploited for imaging applications in nuclear medicine.

The application of tert-butyl N-(3-cyano-7-iodoquinolin-4-yli)carbamate extends beyond pharmacology into materials science. The quinoline-based structure provides a rigid framework that can be utilized in the design of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent research has focused on incorporating this compound into polymer blends to enhance their electronic properties, paving the way for its use in next-generation electronic devices.

In conclusion, tert-butyl N-(3-cyano-7-iodequinolinlium)carbamate represents a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure, combined with its favorable physical and chemical properties, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its potential uses, this compound is expected to play an increasingly important role in advancing modern science and technology.

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